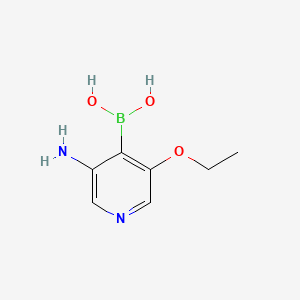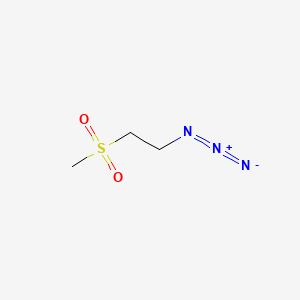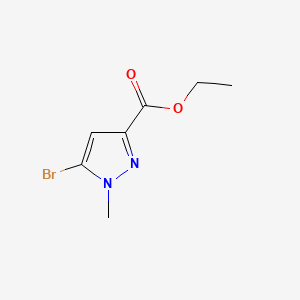![molecular formula C6H3FN2S2 B568082 6-Fluorothiazolo[4,5-b]pyridine-2-thiol CAS No. 1226808-69-0](/img/structure/B568082.png)
6-Fluorothiazolo[4,5-b]pyridine-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Fluorothiazolo[4,5-b]pyridine-2-thiol” is a chemical compound with the CAS Number: 1226808-69-0 . It has a molecular weight of 187.24 .
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom, which includes compounds like “this compound”, are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Molecular Structure Analysis
The InChI code for “this compound” is1S/C6H4FN2S2/c7-3-1-4-5(8-2-3)9-6(10)11-4/h1-2,11H,(H,8,9,10) . Physical and Chemical Properties Analysis
The compound has a molecular weight of 187.24 . It is recommended to be stored at a temperature between 28 C .Scientific Research Applications
Organic Synthesis and Medicinal Applications
6-Fluorothiazolo[4,5-b]pyridine-2-thiol is part of a broader class of heterocyclic N-oxide molecules, which have demonstrated a wide range of functionalities in organic synthesis and medicinal applications. Heterocyclic N-oxide derivatives, including thiazolo and pyridine-based compounds, are known for their versatility as synthetic intermediates and for their biological significance. They have found applications in forming metal complexes, designing catalysts, asymmetric catalysis, and synthesis. These compounds have also shown potential in drug development due to their bioactive properties, such as anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).
Chemosensing Applications
Pyridine derivatives, including this compound, play a significant role in chemosensing applications due to their high affinity for various ions and neutral species. These derivatives are used as highly effective chemosensors for determining different species in environmental, agricultural, and biological samples. The structural versatility and electronic properties of pyridine-based compounds make them ideal candidates for the development of sensitive and selective chemosensors (Abu-Taweel et al., 2022).
Contribution to Food Safety
Compounds like this compound are also relevant in studies related to the formation of potentially carcinogenic substances in food. Research on heterocyclic aromatic amines (HAAs) such as PhIP, which shares a similar structural motif, helps in understanding the mechanisms behind their formation during cooking and their biological effects. This knowledge is crucial for developing strategies to minimize the formation of HAAs in cooked foods, thereby reducing potential health risks (Zamora & Hidalgo, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Thiazolo-pyridine derivatives, a class to which this compound belongs, have been reported to interact with a wide range of receptor targets .
Mode of Action
It is known that the compound interacts with its targets, leading to changes at the molecular level .
Biochemical Pathways
Thiazolo-pyridine derivatives are known to influence a variety of biochemical pathways .
Result of Action
Thiazolo-pyridine derivatives have been reported to exhibit a broad spectrum of pharmacological activities .
Biochemical Analysis
Biochemical Properties
6-Fluorothiazolo[4,5-b]pyridine-2-thiol plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby altering their catalytic activities . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that regulate cell proliferation and apoptosis. Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the target enzyme. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events that are crucial for signal transduction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular processes, including prolonged inhibition of enzyme activities and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as the inhibition of tumor growth and the modulation of immune responses . At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, indicating a saturation point for its biochemical interactions.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can affect metabolic flux by inhibiting key enzymes in glycolysis and the citric acid cycle, leading to changes in metabolite levels and energy production. Additionally, this compound can interact with cofactors such as NAD+ and FAD, influencing redox reactions and cellular respiration.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific cellular compartments. Additionally, binding proteins such as albumin can influence the distribution and localization of this compound in tissues, affecting its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications. For instance, phosphorylation and ubiquitination can direct this compound to the nucleus, where it can interact with transcription factors and influence gene expression. Similarly, localization to the mitochondria can affect cellular respiration and energy production.
Properties
IUPAC Name |
6-fluoro-3H-[1,3]thiazolo[4,5-b]pyridine-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2S2/c7-3-1-4-5(8-2-3)9-6(10)11-4/h1-2H,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCACCCUIOYFAHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1SC(=S)N2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682037 |
Source


|
| Record name | 6-Fluoro[1,3]thiazolo[4,5-b]pyridine-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226808-69-0 |
Source


|
| Record name | 6-Fluoro[1,3]thiazolo[4,5-b]pyridine-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine](/img/structure/B568000.png)





![6'-Bromo-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B568012.png)






